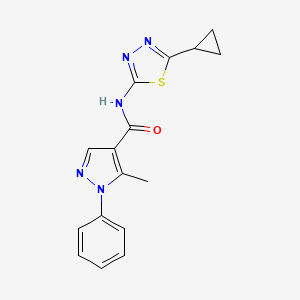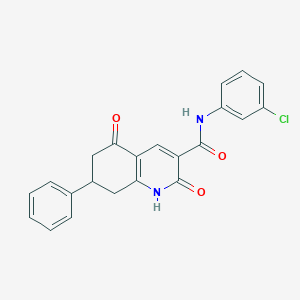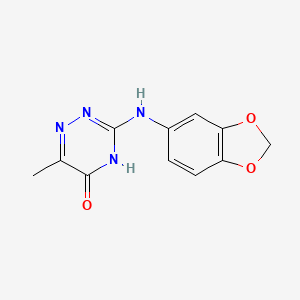
N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide: is an organic compound that belongs to the class of amides This compound features a complex structure with a phenyl group, a furan ring, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a suitable phenyl derivative and a Lewis acid catalyst.
Formation of the Amide Bond: The final step involves the coupling of the furan-phenyl intermediate with 3,4-dimethylphenylamine under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the amide bond or the furan ring, resulting in the formation of corresponding amines or dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or furan rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Furan-epoxides, hydroxylated derivatives.
Reduction: Amines, dihydrofuran derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to desired therapeutic effects or biological responses.
類似化合物との比較
Similar Compounds
- N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
- N-(3,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide
- N-(3,4-dimethylphenyl)-3-(5-phenylthiophene-2-yl)propanamide
Uniqueness
N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its furan ring, in particular, differentiates it from similar compounds with thiophene or other heterocyclic rings.
特性
分子式 |
C21H21NO2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C21H21NO2/c1-15-8-9-18(14-16(15)2)22-21(23)13-11-19-10-12-20(24-19)17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,22,23) |
InChIキー |
RXPWRONQSJYZNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B14939850.png)
![(1E)-4,4,6,8-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939855.png)
![methyl {2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B14939856.png)
![2-(4-Methoxynaphthalen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14939861.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939880.png)


![N,4-bis(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14939896.png)
![N-(2-ethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14939898.png)

![1-(3,4-dichlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(3-methylbutoxy)phenyl]amino}methylidene]urea](/img/structure/B14939912.png)
![6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14939914.png)

![2-methyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-4-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14939923.png)
